1-methyl-3H-imidazo[1,5-a]benzimidazole
Description
1-Methyl-3H-imidazo[1,5-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with an imidazole ring. This structure is characterized by a methyl group at the 1-position and a sulfur-containing substituent at the 2-position in some derivatives . Its synthesis typically involves reacting 2-(methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazole with chloroacetone in the presence of potassium carbonate and dry acetone, yielding intermediates for further functionalization (e.g., thiazoline and thiazolidinone derivatives) . The compound’s structural rigidity and electron-rich aromatic system make it a promising scaffold for antimicrobial and anti-inflammatory agents .
Properties
CAS No. |
180634-95-1 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.203 |
IUPAC Name |
1-methyl-3H-imidazo[1,5-a]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-7-11-6-10-12-8-4-2-3-5-9(8)13(7)10/h2-5H,6H2,1H3 |
InChI Key |
IQVUSMKKNQZERP-UHFFFAOYSA-N |
SMILES |
CC1=NCC2=NC3=CC=CC=C3N12 |
Synonyms |
3H-Imidazo[1,5-a]benzimidazole,1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following table highlights key structural and functional differences between 1-methyl-3H-imidazo[1,5-a]benzimidazole and related heterocyclic systems:
Pharmacological Activity
- Antimicrobial Activity :
- This compound derivatives exhibit moderate to strong activity against Gram-positive bacteria, comparable to triazolo[1,5-a]pyrimidine derivatives .
- Pyrazolo[1,5-a]pyrimidines with benzimidazole substituents (e.g., compound 6, IC₅₀ = 18 nM) show superior potency as PI3Kδ inhibitors compared to simpler imidazo-benzimidazoles .
- Anti-Inflammatory Activity :
- Drug-Likeness :
Structure-Activity Relationships (SAR)
- Substituent Position :
- Electron-Withdrawing Groups :
- Fluorine or chlorine atoms at aromatic positions (e.g., in imidazo[1,5-a]pyridines) improve bioavailability and target engagement .
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